![molecular formula C15H13N5O3 B13368345 4-hydroxy-5-methoxy-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]pyridine-2-carboxamide](/img/structure/B13368345.png)
4-hydroxy-5-methoxy-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]pyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methoxy-4-oxo-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]-1,4-dihydro-2-pyridinecarboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It contains a pyridine ring fused with a triazole ring, making it a significant molecule in medicinal chemistry due to its potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-4-oxo-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]-1,4-dihydro-2-pyridinecarboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3-(1H-1,2,4-triazol-3-yl)aniline with 5-methoxy-4-oxo-1,4-dihydro-2-pyridinecarboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent like thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.
Reduction: Reduction reactions can occur at the carbonyl group, converting it into a hydroxyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Formation of 5-hydroxy-4-oxo-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]-1,4-dihydro-2-pyridinecarboxamide.
Reduction: Formation of 5-methoxy-4-hydroxy-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]-1,4-dihydro-2-pyridinecarboxamide.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学研究应用
5-methoxy-4-oxo-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]-1,4-dihydro-2-pyridinecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The triazole ring is known to bind to metal ions in the active sites of enzymes, inhibiting their activity. The pyridine ring can interact with aromatic residues in proteins, affecting their function. These interactions lead to the modulation of various biochemical pathways, resulting in the observed biological effects.
相似化合物的比较
Similar Compounds
- 4-oxo-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]-1,4-dihydro-2-pyridinecarboxamide
- 5-methoxy-4-oxo-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]-1,4-dihydro-3-pyridinecarboxamide
Uniqueness
5-methoxy-4-oxo-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]-1,4-dihydro-2-pyridinecarboxamide is unique due to the presence of both the methoxy and triazole groups, which confer distinct chemical and biological properties. The methoxy group enhances its solubility and bioavailability, while the triazole ring provides strong binding affinity to metal ions and proteins, making it a versatile compound in various applications.
属性
分子式 |
C15H13N5O3 |
|---|---|
分子量 |
311.30 g/mol |
IUPAC 名称 |
5-methoxy-4-oxo-N-[3-(1H-1,2,4-triazol-5-yl)phenyl]-1H-pyridine-2-carboxamide |
InChI |
InChI=1S/C15H13N5O3/c1-23-13-7-16-11(6-12(13)21)15(22)19-10-4-2-3-9(5-10)14-17-8-18-20-14/h2-8H,1H3,(H,16,21)(H,19,22)(H,17,18,20) |
InChI 键 |
FEDHXICTVQOWQN-UHFFFAOYSA-N |
规范 SMILES |
COC1=CNC(=CC1=O)C(=O)NC2=CC=CC(=C2)C3=NC=NN3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(1-Benzofuran-2-yl)-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368267.png)
![(2S)-2-(4-methylphenyl)-5-phenyl-6-oxa-4-azaspiro[2.4]hept-4-en-7-one](/img/structure/B13368275.png)
![5-methyl-6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-pyridinamine](/img/structure/B13368282.png)
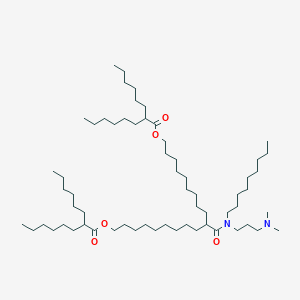
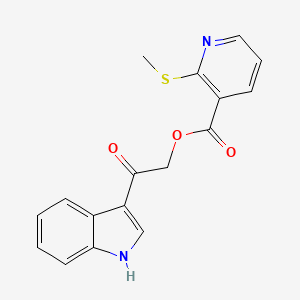
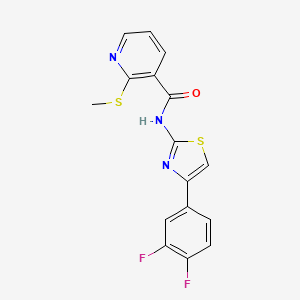
![N-(2-methyl-3-{[(4-methyl-2-pyridinyl)amino]carbonyl}phenyl)nicotinamide](/img/structure/B13368310.png)
![4,7-Dioxo-5-phenyl-2-thioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B13368326.png)
![(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-hydroxy-[1,1'-biphenyl]-3-yl)propanoic acid](/img/structure/B13368337.png)
![3-(1-Benzofuran-2-yl)-6-(2,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368340.png)
![Ethyl 4-{[2-(4-hydroxy-3-methoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13368351.png)
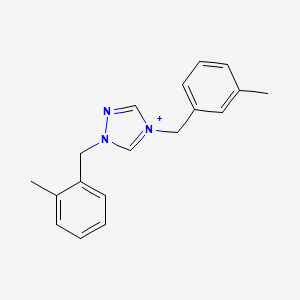
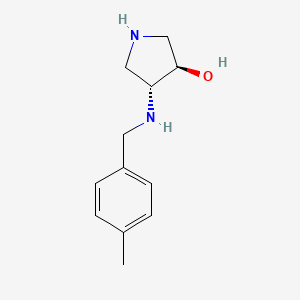
![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide](/img/structure/B13368370.png)
